Cas no 2171866-72-9 (4-(1,3-Thiazol-2-yl)oxolan-3-ol)

4-(1,3-Thiazol-2-yl)oxolan-3-ol is a heterocyclic compound featuring a thiazole ring fused to an oxolane (tetrahydrofuran) moiety with a hydroxyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing more complex molecules. The presence of both thiazole and oxolane rings enhances its ability to participate in diverse chemical transformations, including nucleophilic substitutions and cyclization reactions. Its polar functional groups improve solubility in common organic solvents, facilitating further derivatization. The compound’s well-defined stereochemistry and stability under standard conditions make it a valuable building block for research and industrial applications requiring precise molecular frameworks.
4-(1,3-Thiazol-2-yl)oxolan-3-ol structure
2171866-72-9 structure
Product Name:4-(1,3-Thiazol-2-yl)oxolan-3-ol
CAS No:2171866-72-9
MF:C7H9NO2S
MW:171.216860532761
CID:5566557
PubChem ID:165593090
Update Time:2025-05-21

4-(1,3-Thiazol-2-yl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-thiazol-2-yl)oxolan-3-ol
    • 2171866-72-9
    • EN300-1634230
    • 4-(1,3-Thiazol-2-yl)oxolan-3-ol
    • Inchi: 1S/C7H9NO2S/c9-6-4-10-3-5(6)7-8-1-2-11-7/h1-2,5-6,9H,3-4H2
    • InChI Key: KXGXHDHOWDUDDL-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1COCC1O

Computed Properties

  • Exact Mass: 171.03539970g/mol
  • Monoisotopic Mass: 171.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 70.6Ų

4-(1,3-Thiazol-2-yl)oxolan-3-ol Pricemore >>

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Additional information on 4-(1,3-Thiazol-2-yl)oxolan-3-ol

4-(1,3-Thiazol-2-yl)oxolan-3-ol: A Comprehensive Overview

The compound 4-(1,3-thiazol-2-yl)oxolan-3-ol (CAS No. 2171866-72-9) is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its thiazole ring fused with an oxolane (tetrahydrofuran) moiety, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery, agrochemicals, and advanced materials.

The thiazole ring in 4-(1,3-thiazol-2-yl)oxolan-3-ol is a heterocyclic aromatic structure that contributes to the compound's stability and reactivity. This structure has been extensively studied for its ability to act as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of antifungal agents and anticancer drugs. The oxolane group further enhances the compound's versatility by providing a flexible backbone for functionalization.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-(1,3-thiazol-2-yl)oxolan-3-ol. One notable approach involves the use of transition metal catalysts to facilitate the coupling reactions between thiazole derivatives and alcohols. These methods not only improve yield but also allow for precise control over the stereochemistry of the product. Such advancements have made this compound more accessible for large-scale applications.

In terms of applications, 4-(1,3-thiazol-2-yl)oxolan-3-ol has shown promise in the field of agrochemicals. Its ability to inhibit plant pathogens makes it a potential candidate for developing eco-friendly pesticides. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, particularly in the development of drugs targeting neurodegenerative diseases.

The compound's physical properties also make it suitable for use in advanced materials. For example, its ability to form stable polymers has been leveraged in the development of high-performance adhesives and coatings. Recent studies have demonstrated that incorporating 4-(1,3-thiazol-2-yl)oxolan-3-o into polymer matrices can significantly enhance their mechanical and thermal properties.

In conclusion, 4-(1,3-thiazol-2-ylo oxolan 3 ol) (CAS No. 2171866 72 9) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its significance in the scientific community is expected to grow further.

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